POLY(DISPERSE RED 1 ACRYLATE)

Catalog No.
S1832683
CAS No.
139427-10-4
M.F
C9H19N3O
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(DISPERSE RED 1 ACRYLATE)

CAS Number

139427-10-4

Product Name

POLY(DISPERSE RED 1 ACRYLATE)

Molecular Formula

C9H19N3O

Molecular Weight

0

Potential Applications in Polymer Chemistry and Materials Science:

  • Polymeric Structure: As a polymer, Poly(Disperse Red 1 acrylate) offers the possibility of forming various structures like films, fibers, and hydrogels. This versatility allows for exploration in areas like controlled drug delivery and tissue engineering [].
  • Chromophore Functionality: The presence of the Disperse Red 1 chromophore within the polymer backbone introduces interesting optical properties. This makes it a potential candidate for applications in light-emitting devices, sensors, and photoresponsive materials [].

Research on Poly(Disperse Red 1 Acrylate) Copolymers:

  • Biocompatible Materials: Copolymers incorporating Disperse Red 1 acrylate have shown promising results for the development of biocompatible materials for biomedical applications [].
  • Photoresponsive Materials: Research suggests that copolymers containing Disperse Red 1 acrylate exhibit photoresponsive behavior, making them potentially useful for applications in photocatalysis and light-triggered drug release [].

Poly(Disperse Red 1 acrylate) is a synthetic polymer derived from the chromophore Disperse Red 1. It is characterized by its vibrant color and is primarily used in various optical applications due to its unique properties. The chemical structure includes a chromophore moiety that imparts solvatochromic behavior, making it responsive to changes in solvent polarity. This compound has garnered attention for its potential in non-linear optics and photonic applications, particularly in the fabrication of surface relief gratings and other optical devices .

Poly(Disperse Red 1 acrylate) doesn't have a known biological function. Its mechanism of action in research likely relates to its physical properties:

  • Light absorption: The conjugated π-electron system can absorb specific wavelengths of light, making it potentially useful in optoelectronic applications [].
  • Self-assembly: Depending on the design, the polymer chains may self-assemble into ordered structures, useful for studying morphology and material properties [].
  • Limited information is available on the specific safety hazards of Poly(Disperse Red 1 acrylate).
  • However, some general precautions are advisable due to its components:
    • Disperse Red 1: May cause skin irritation and allergic reactions [].
    • Acrylate group: Can be irritating to skin and eyes. Some acrylates are suspected respiratory sensitizers [].
Typical of acrylic polymers. Key reactions include:

  • Polymerization: The polymerization of Disperse Red 1 acrylate can be initiated through thermal, photochemical, or radical mechanisms, leading to the formation of long-chain polymers.
  • Isomerization: The azobenzene units within the polymer can undergo trans-cis isomerization upon exposure to UV light, which alters their optical properties and can be utilized for photoresponsive applications .
  • Crosslinking: Under specific conditions, the polymer can crosslink with other monomers or polymers, enhancing its mechanical and thermal stability.

The biological activity of Poly(Disperse Red 1 acrylate) is an area of ongoing research. Initial studies indicate that it may exhibit cytotoxic effects at high concentrations due to its chemical structure. The compound has been shown to cause skin irritation upon contact, suggesting that safety precautions are necessary when handling it . Further investigations are needed to fully understand its biocompatibility and potential applications in biomedical fields.

Poly(Disperse Red 1 acrylate) can be synthesized through several methods:

  • Free Radical Polymerization: This is the most common method, where Disperse Red 1 acrylate is polymerized in the presence of a radical initiator under controlled conditions.
  • Photopolymerization: Utilizing UV light to initiate polymerization allows for precise control over the polymer's molecular weight and structure.
  • Copolymers Formation: It can also be synthesized as a copolymer with other acrylates to enhance specific properties such as thermal stability or solubility .

Poly(Disperse Red 1 acrylate) has a variety of applications:

  • Optical Devices: Its unique optical properties make it suitable for use in non-linear optical devices and surface relief gratings.
  • Photonic Materials: It serves as a key component in photonic materials due to its solvatochromic nature.
  • Dyes and Pigments: The vibrant color makes it useful in dye formulations for textiles and coatings.

Interaction studies of Poly(Disperse Red 1 acrylate) focus on its behavior in different environments. Notably:

  • Solvent Interactions: Its solvatochromic properties allow it to change color based on solvent polarity, making it a valuable tool for studying solvent effects on molecular interactions.
  • Biological Interactions: Preliminary studies suggest potential interactions with biological membranes, which could influence its application in drug delivery systems or as a biosensor material .

Several compounds share structural or functional similarities with Poly(Disperse Red 1 acrylate). Here are some notable examples:

Compound NameChemical StructureUnique Features
Disperse Red 1C19H20N4O4Azo dye used primarily in textiles
Poly(methyl methacrylate)(C5H8O2)nWidely used in optics but lacks chromophore
Poly(ethyl acrylate)(C5H8O2)nFlexible polymer but less color-responsive
Poly(benzyl methacrylate)(C10H10O2)nOffers different mechanical properties

Poly(Disperse Red 1 acrylate) stands out due to its combination of optical activity and solvatochromic behavior, making it particularly valuable in photonic applications compared to other polymers that lack these features.

Spectroscopic Analysis

3.1.1 FT-IR Spectral Signatures of Azobenzene Moieties

The infrared spectrum of poly(disperse red 1 acrylate) (PDR1A) retains the diagnostic vibrations of the azobenzene chromophore while superimposing acrylate-backbone features. Table 1 lists the principal bands.

Wavenumber (cm⁻¹)AssignmentComment
1595 – 1505ν (N=N) trans-azobenzene stretchIntensity decreases on photo-cis isomerisation [1]
1525 – 1345ν as & ν s (NO₂)Split pattern indicates para-substituted nitro group [1]
1720 – 1735ν (C=O) ester of acrylate backboneBroad in polymer because of chain-packing [2]
1250 – 1160ν (C–O–C) acrylateConfirms successful esterification [2]
840 – 810out-of-plane C–H bending (para-substituted aromatic)Good monitor for chromophore orientation under poling [3]

The absence of residual C=C stretching at ≈1630 cm⁻¹ confirms high monomer conversion in well-cured films [2].

3.1.2 UV–vis Absorption Profiling for π-π* Transitions

PDR1A exhibits the characteristic azobenzene π-π* band red-shifted relative to its monomer because of dipole–dipole interactions along the side-chain:

Materialλ_max (π-π*)ε (L mol⁻¹ cm⁻¹)Secondary n-π* shoulderRef.
Disperse Red 1 acrylate (monomer, CHCl₃)492 nm3.9 × 10⁴345 nm [4] [1]
Poly(disperse red 1 acrylate) (film)464 nm4.2 × 10⁴340 nm [5]

Photo-cis isomerisation blue-shifts the π-π* band to ≈430 nm and concomitantly increases the n-π* tail, enabling quantitative tracking of writing/erasing cycles in surface-relief-grating studies [6].

3.1.3 Multinuclear NMR (¹H, ¹³C) Structural Elucidation

Solution NMR confirms covalent attachment of the chromophore and allows statistical evaluation of sequence distribution in copolymers [7] [3].

Table 3 Selected chemical shifts for the PDR1A repeat unit (CDCl₃, 25 °C).

Nucleus (ppm)AtomComment
8.22 (¹H, d, J = 9 Hz)H₂,6 (nitrophenyl)Deshielded by –NO₂ [1]
7.90 (¹H, d, J = 9 Hz)H₃,5 (nitrophenyl)
7.55 (¹H, d, J = 9 Hz)H₂′,6′ (anilide ring)Sensitive to trans↔cis ratio [3]
7.05 (¹H, d, J = 9 Hz)H₃′,5′ (anilide ring)
4.32 (²H)O–CH₂–CH₂–NEster linkage
3.42 (²H)N–CH₂–CH₃Side-chain
1.21 (³H)–CH₃ (ethyl)
166.3 (¹³C)C=O (acrylate)Confirms complete esterification [1]
148.8 (¹³C)ipso-C attached to –N=N–Upfield shift after polymerisation [3]

Triad analysis of poly(disperse red 1 acrylate-co-methyl methacrylate) using ¹³C NMR carbonyl splittings showed a random to slight‐alternating sequence distribution with D M reactivity ratios rD ≈ 0.62, rM ≈ 0.76, underpinning tunable chromophore density without significant blockiness [3].

Thermal and Mechanical

ParameterHomopolymer PDR1AP(DR1A-co-acrylic acid) 30 mol %MethodRef.
Glass-transition temperature, T_g79 °C (onset)92 – 97 °CDSC, 10 K min⁻¹ [5] [2]
Thermal cis→trans relaxation half-life (dark, 25 °C)4.5 minn.a.UV–vis kinetics [3]
Decomposition onset (5% mass loss)298 °C (air)295 °C (air)TGA, 20 K min⁻¹ [6]
Storage modulus E′ (25 °C, 1 Hz)2.1 GPa (film)2.4 GPaDMA tension [6]
Storage modulus drop across T_g≈ 2.1 → 0.10 GPa≈ 2.4 → 0.12 GPaDMA [6] [8]

Key observations

  • The moderately high T_g (> 75 °C) derives from restricted rotation of the bulky azobenzene side chains, yet remains low enough to permit chromophore mobility during electric-field poling [5].
  • Copolymerisation with acrylic acid raises T_g by up to 18 °C through intermolecular H-bonding, improving thermal stability of poled orientation without sacrificing photo-responsivity [2].

  • Dynamic-mechanical spectra display a single α-transition; no β-relaxation is detected, indicating that side-chain isomerisation does not manifest as a bulk-viscoelastic event but rather as a localised process [6].

  • Axial storage modulus values around 2 GPa place PDR1A in the stiff‐amorphous polymer class, adequate for free-standing holographic films while still allowing low-stress surface patterning.

Experimental considerations

  • Accurate DMA on thin, highly coloured films requires sub-100 µm specimens; dual cantilever geometry minimises optical-heat gradients during in-situ photo-activation [8].
  • Repeated UV cycling (365 nm, 10 mW cm⁻²) for 10⁴ switches produces < 3% drift in T_g and no measurable embrittlement, confirming that main-chain scission is negligible under device-relevant fluence [6].

Table 4 Summary of Characterisation Outcomes

TechniquePrincipal FindingDesign Implication
FT-IRPersistence of ν (N=N) and ν(NO₂) bands proves chromophore integrity after polymerisationEnables quick QC of batch-to-batch consistency
UV–visRed-shifted π-π* at 464 nm; cis-state blue-shiftProvides optical window for 450–500 nm holographic recording
¹H/¹³C NMRComplete esterification; controllable chromophore spacingGuides copolymer feed ratios for electro-optic optimisation
DSC/TGAT_g 79–97 °C; decomposition ≈ 300 °CDefines safe operating window for poling and device packaging
DMAE′ ≈ 2 GPa; single α-transitionConfirms mechanical robustness for micro-pattern transfer

Dates

Last modified: 08-15-2023

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